molecular formula C16H17N3O3S B6101044 ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B6101044
M. Wt: 331.4 g/mol
InChI Key: GGFKZBHXBVSOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate, also known as EMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and pathways involved in cancer progression, microbial growth, and enzyme activity. This compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. It has also been found to inhibit the activation of various pathways involved in cancer progression such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting enzyme activity, and exhibiting antimicrobial activity. In cancer cells, this compound induces apoptosis by activating various pathways such as the caspase pathway. In microbial cells, this compound exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in microbial growth.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has various advantages and limitations for lab experiments. Its advantages include its potent activity against various cancer cells and microbial strains, its ability to inhibit the activity of various enzymes, and its potential use as a therapeutic agent. Its limitations include its potential toxicity, its limited solubility in water, and its potential side effects.

Future Directions

Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has various future directions for research, including its potential use as a therapeutic agent for cancer therapy and antimicrobial activity, its potential use as an enzyme inhibitor, and its potential use in drug discovery. Further research is needed to determine the optimal dosage and toxicity of this compound, its potential side effects, and its potential use in combination therapy with other drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves a multi-step process, and its scientific research application includes cancer therapy, antimicrobial activity, and enzyme inhibition. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cancer progression, microbial growth, and enzyme activity. Its advantages and limitations for lab experiments include its potent activity against various cancer cells and microbial strains, its potential use as a therapeutic agent, and its potential toxicity and side effects. Its future directions for research include its potential use as a therapeutic agent, enzyme inhibitor, and drug discovery.

Synthesis Methods

Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction with 6-methylpyrimidin-4-ylamine and ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with ethyl chloroformate. The purity of this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer progression. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In enzyme inhibition, this compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.

properties

IUPAC Name

ethyl 4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16(21)12-4-6-13(7-5-12)19-14(20)9-23-15-8-11(2)17-10-18-15/h4-8,10H,3,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFKZBHXBVSOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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